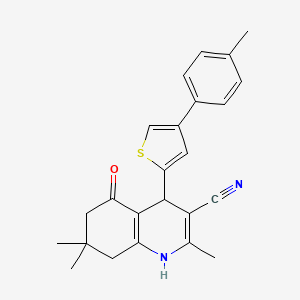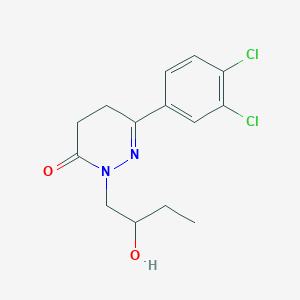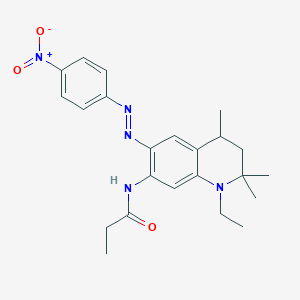
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. The presence of multiple functional groups, including a thiophene ring and a nitrile group, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Nicardipine
- Amlodipine
- Felodipine
Comparison
Compared to these similar compounds, 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a unique structure that includes a thiophene ring and a nitrile group. This unique structure may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
853311-32-7 |
|---|---|
Molecular Formula |
C24H24N2OS |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3 |
InChI Key |
WFYQWGWKZGBWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)







![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)


